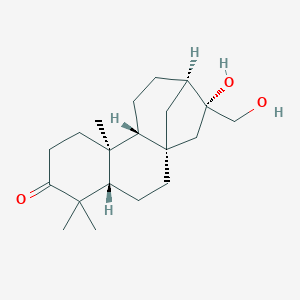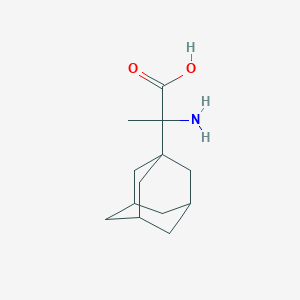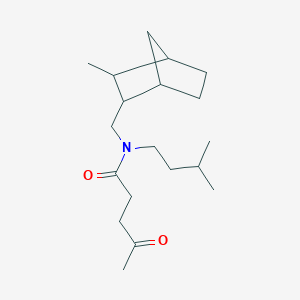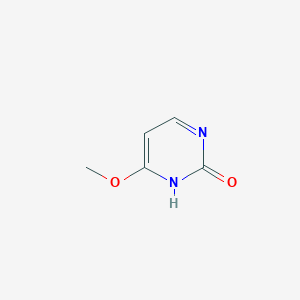
4-(2,4-diclorofenoxi)butanoato de metilo
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Methyl 4-(2,4-dichlorophenoxy)butanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential effects on biological systems, including its role as a herbicide.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the formulation of agricultural products, particularly herbicides.
Mecanismo De Acción
Target of Action
Methyl 4-(2,4-dichlorophenoxy)butanoate, also known as 2,4-DB Methyl Ester , is primarily used as a post-emergence herbicide . Its primary targets are broad-leaved weeds . These weeds compete with crops for nutrients, light, and space, and controlling them is crucial for crop health and yield.
Mode of Action
It is known that this compound acts as a herbicide, which suggests that it likely interferes with the growth and development of the targeted weeds .
Biochemical Pathways
As a herbicide, it is likely to disrupt essential biological processes in the target weeds, leading to their death .
Pharmacokinetics
It is known to be highly soluble in water and most organic solvents , which could influence its bioavailability and distribution in the environment.
Result of Action
The result of the action of Methyl 4-(2,4-dichlorophenoxy)butanoate is the control of broad-leaved weeds . By inhibiting the growth and development of these weeds, this compound helps to reduce competition for resources and promotes the health and yield of crops .
Action Environment
The action of Methyl 4-(2,4-dichlorophenoxy)butanoate can be influenced by various environmental factors. For instance, its volatility and high solubility in water suggest that it could potentially leach into groundwater under certain conditions . Additionally, its efficacy as a herbicide could be affected by factors such as soil type, temperature, and rainfall .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 4-(2,4-dichlorophenoxy)butanoate can be synthesized through the esterification of 4-(2,4-dichlorophenoxy)butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion.
Industrial Production Methods
In industrial settings, the production of methyl 4-(2,4-dichlorophenoxy)butanoate may involve continuous flow processes where the reactants are fed into a reactor, and the product is continuously removed. This method enhances efficiency and scalability, allowing for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(2,4-dichlorophenoxy)butanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 4-(2,4-dichlorophenoxy)butanoic acid and methanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under appropriate conditions.
Major Products Formed
Hydrolysis: 4-(2,4-dichlorophenoxy)butanoic acid and methanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
4-(2,4-Dichlorophenoxy)butanoic acid: The parent acid of the methyl ester.
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar structure and mode of action.
Methyl 2,4-dichlorophenoxyacetate: Another methyl ester derivative with similar herbicidal properties.
Uniqueness
Methyl 4-(2,4-dichlorophenoxy)butanoate is unique due to its specific ester structure, which influences its solubility, reactivity, and biological activity. Its methyl ester form allows for easier handling and application in various formulations compared to its parent acid .
Propiedades
IUPAC Name |
methyl 4-(2,4-dichlorophenoxy)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O3/c1-15-11(14)3-2-6-16-10-5-4-8(12)7-9(10)13/h4-5,7H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXSNMCGZZWMMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70171872 | |
| Record name | Butanoic acid, 4-(2,4-dichlorophenoxy)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70171872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18625-12-2 | |
| Record name | Butanoic acid, 4-(2,4-dichlorophenoxy)-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018625122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 4-(2,4-dichlorophenoxy)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70171872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-DB-methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(7-Methyl-2-phenylpyrazolo[1,5-a]pyridin-3-yl)phenyl ketone](/img/structure/B99196.png)







![2-Chloro-7-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B99210.png)





